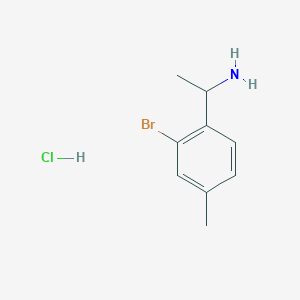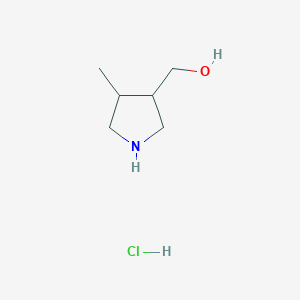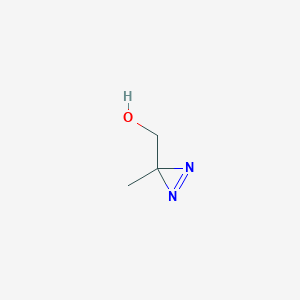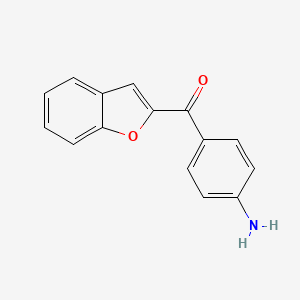
(4-Aminophenyl)(1-benzofuran-2-yl)methanone
Descripción general
Descripción
“(4-Aminophenyl)(1-benzofuran-2-yl)methanone” is a chemical compound with the CAS Number: 92789-48-5 . It has a molecular weight of 237.26 . The IUPAC name for this compound is (4-aminophenyl) (1-benzofuran-2-yl)methanone .
Molecular Structure Analysis
The InChI code for “(4-Aminophenyl)(1-benzofuran-2-yl)methanone” is 1S/C15H11NO2/c16-12-7-5-10 (6-8-12)15 (17)14-9-11-3-1-2-4-13 (11)18-14/h1-9H,16H2 .Physical And Chemical Properties Analysis
“(4-Aminophenyl)(1-benzofuran-2-yl)methanone” is a solid substance .Aplicaciones Científicas De Investigación
Antibacterial Activity
Benzofuran derivatives have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection . The rise in drug resistance to clinically utilized anti-infectives has led to an urgent need to find new antimicrobial compounds .
Antimicrobial Therapy
Benzofuran and its derivatives have been established as efficient derivatives in diverse fields of antimicrobial therapy . They have been used to develop new therapeutic agents to treat multi-resistant illnesses with distinct mechanisms of action .
Treatment of Skin Diseases
Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis .
Drug Discovery
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . It has been used in the search for efficient antimicrobial candidates .
Antifungal and Antiviral Activity
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . They have shown significant antifungal and antiviral activities .
Anti-inflammatory and Analgesic Activity
Furan has a variety of therapeutic advantages, such as anti-inflammatory and analgesic activities . These properties make it a valuable compound in the development of new drugs .
Mecanismo De Acción
Direcciones Futuras
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, it’s likely that “(4-Aminophenyl)(1-benzofuran-2-yl)methanone” and similar compounds will continue to be a focus of research in the future.
Propiedades
IUPAC Name |
(4-aminophenyl)-(1-benzofuran-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-12-7-5-10(6-8-12)15(17)14-9-11-3-1-2-4-13(11)18-14/h1-9H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWSCIAZIQBNQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)(1-benzofuran-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



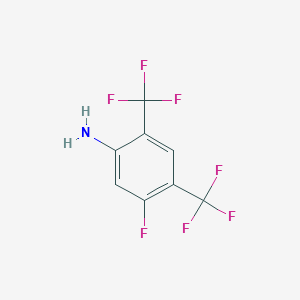
![4-Thiazolidinone, 5-[[4-(2-methoxyethoxy)phenyl]methylene]-2-thioxo-](/img/structure/B1460327.png)
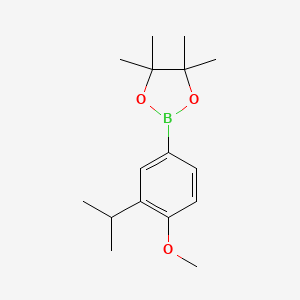
![9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione](/img/structure/B1460330.png)
![2-Fluoro-3-(spiro[3.3]heptan-2-yl)propanoic acid](/img/structure/B1460333.png)
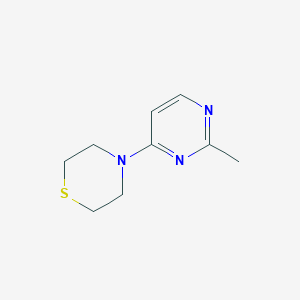
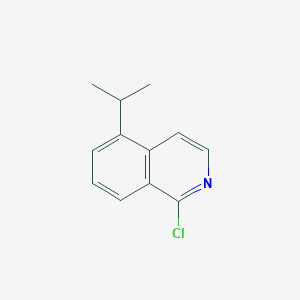
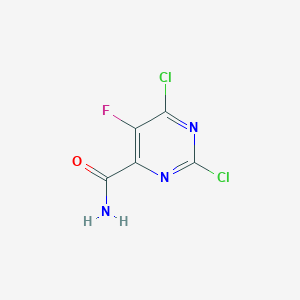
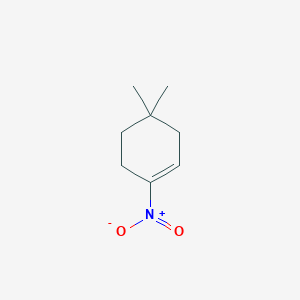
![9-[2-(methylamino)ethyl]-9H-purin-6-amine, trifluoroacetic acid](/img/structure/B1460340.png)
![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B1460343.png)
